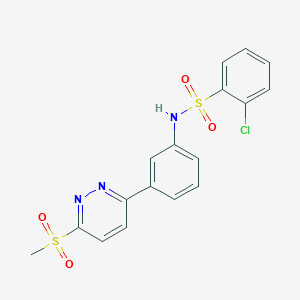

![molecular formula C7H13Cl2N2O3P B2428425 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide CAS No. 72578-71-3](/img/structure/B2428425.png)

3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide is a useful research compound. Its molecular formula is C7H13Cl2N2O3P and its molecular weight is 275.07. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

2’-Oxo Ifosfamide is an oxazaphosphorine derivative that exhibits potent antitumor activity. It has been used in the treatment of various malignant diseases, including soft tissue sarcomas . Its mechanism of action involves the formation of DNA cross-links, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Clinical Pharmacokinetics and Pharmacodynamics

Pharmacokinetics::- Improved bioanalytical assays: Recent advancements allow for better pharmacokinetic assessment, revealing population differences, elimination variations based on administration route and schedule, and interpatient variability .

Role in Soft Tissue Sarcomas

2’-Oxo Ifosfamide plays a crucial role in the treatment of locally advanced and/or metastatic soft tissue sarcomas. Its use is particularly relevant in this context .

Advantages Over Cyclophosphamide

While structurally related to cyclophosphamide (CP), 2’-Oxo Ifosfamide offers some advantages:

Mechanism of Action

Target of Action

2’-Oxo Ifosfamide, also known as Ifosfamide acylate, SD8LX239CL, or 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide, is an alkylating and immunosuppressive agent used in chemotherapy for the treatment of various cancers . The primary targets of this compound are DNA and other intracellular structures .

Mode of Action

It causes cross-linking of strands of DNA by binding with nucleic acids and other intracellular structures, resulting in cell death . It also inhibits protein synthesis and DNA synthesis .

Biochemical Pathways

The metabolism of 2’-Oxo Ifosfamide involves two different pathways: enzymatic hydroxylation at carbon-4 forms the cytostatically active metabolite 4-OH-IF, whereas side-chain oxidation results in the liberation of chloroacetaldehyde, a compound with possible neurotoxic properties . Activation and deactivation of 2’-Oxo Ifosfamide in vivo and in rat liver microsomes are mediated by different CYP isoenzymes .

Pharmacokinetics

2’-Oxo Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The pharmacokinetics of 2’-Oxo Ifosfamide and its metabolites have been extensively studied, identifying key issues such as population differences in pharmacokinetic parameters, differences in elimination dependent upon route and schedule of administration, implications of the chirality of the drug, and interpatient pharmacokinetic variability .

Result of Action

The molecular and cellular effects of 2’-Oxo Ifosfamide’s action include severe myelosuppression, which can lead to fatal infections, severe CNS toxicities that can result in encephalopathy and death, nephrotoxicity that can be severe and result in renal failure, and hemorrhagic cystitis .

Action Environment

The action, efficacy, and stability of 2’-Oxo Ifosfamide can be influenced by various environmental factors. For instance, the identification of specific isoenzymes responsible for 2’-Oxo Ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Whether 2’-Oxo Ifosfamide is specifically transported by erythrocytes and which activated 2’-Oxo Ifosfamide metabolites play a key role in this transport is currently being debated .

properties

IUPAC Name |

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide | |

CAS RN |

119670-13-2 |

Source

|

| Record name | 2'-Oxo ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-OXO IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428342.png)

![3-{8-[(Butylmethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B2428344.png)

![tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate](/img/structure/B2428349.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2428350.png)

![4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine](/img/structure/B2428353.png)

![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide](/img/structure/B2428354.png)

![Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2428357.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine](/img/structure/B2428359.png)